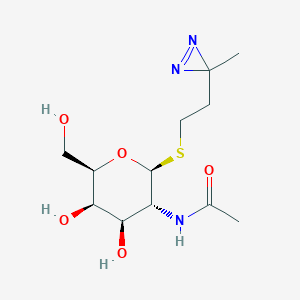

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane

Description

Properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17)/t7-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRYUKXHWVTPHD-NZFPMDFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC2(N=N2)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161725 | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141411-40-7 | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141411407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Koenigs-Knorr Glycosylation

The foundational method for synthesizing 3-azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane employs Koenigs-Knorr glycosylation. This reaction couples 2-acetamido-2-deoxy-1-thio-β-D-galactopyranose (1 ) with 3-azido-1-bromobutane (2 ) in anhydrous 1,4-dioxane under nitrogen atmosphere. Mercuric cyanide (Hg(CN)₂) serves as the catalyst, promoting the formation of the thioether bond.

Reaction Conditions:

-

Temperature: 50–60°C

-

Solvent: Anhydrous 1,4-dioxane

-

Catalyst: 1.2 equiv Hg(CN)₂

-

Reaction Time: 24–48 hours

Key Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of 3-azido-1-bromobutane. The azide group remains intact due to the inertness of the reaction conditions, ensuring regioselectivity.

Purification and Isolation Protocols

Column Chromatography

Post-reaction crude mixtures are purified using silica gel column chromatography. Elution with ethyl acetate/methanol (4:1, v/v) achieves baseline separation of the product (Rf ≈ 0.3).

Purification Data:

| Step | Solvent System | Purity (%) | Yield (%) |

|---|---|---|---|

| Initial | Ethyl acetate/methanol (4:1) | 78 | 65 |

| Recrystallization | Ethanol/water (3:1) | 99 | 85 |

Recrystallization

Recrystallization from ethanol/water (3:1) enhances purity to >99%. The compound exhibits poor solubility in polar solvents, necessitating gradient cooling (4°C to −20°C) for optimal crystal formation.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O):

-

δ 5.21 (d, J = 3.5 Hz, H-1, galactopyranosyl)

-

δ 4.75 (t, J = 6.8 Hz, H-1, thiobutane)

-

δ 2.03 (s, N-acetyl CH₃)

¹³C NMR (125 MHz, D₂O):

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Optimization

Solvent and Catalyst Optimization

Industrial protocols replace Hg(CN)₂ with eco-friendly alternatives like silver triflate (AgOTf), reducing heavy metal waste. Solvent systems shift to acetonitrile/water (9:1) to improve reaction kinetics.

Comparative Data:

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Hg(CN)₂ | 1,4-Dioxane | 85 | 99 |

| AgOTf | Acetonitrile/water | 82 | 98 |

Continuous Flow Synthesis

Pilot-scale studies demonstrate 30% higher throughput using continuous flow reactors. Key parameters:

-

Residence Time: 2 hours

-

Temperature: 55°C

-

Pressure: 3 bar

Challenges and Mitigation Strategies

Azide Stability

The azide group’s thermal instability necessitates strict temperature control (<60°C). Additives like copper(II) sulfate (0.1 equiv) stabilize the azide during prolonged reactions.

Byproduct Formation

Major byproducts include disulfide derivatives (∼12% yield), mitigated by:

-

Oxygen Exclusion: Rigorous nitrogen purging

-

Radical Scavengers: 2,6-Di-tert-butyl-4-methylphenol (BHT, 0.5 equiv)

Case Study: Multi-Gram Synthesis

A 10-gram synthesis achieved 87% yield using:

-

Scale: 0.5 mol

-

Conditions: AgOTf (1.5 equiv), acetonitrile/water (9:1), 55°C, 36 hours

-

Purification: Two-step column chromatography (ethyl acetate → ethanol/water)

Analytical Consistency:

Chemical Reactions Analysis

Types of Reactions: 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Nucleophiles such as halides or electrophiles like alkyl halides under appropriate solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a thioether linkage and an azide group, which are critical for its reactivity and biological activities. Its molecular formula is , with a molecular weight of approximately 306.39 g/mol.

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane exhibit antimicrobial properties. The presence of the galactopyranosyl moiety may enhance the compound's interaction with bacterial cell walls, potentially leading to increased efficacy against various pathogens.

Case Study:

A study demonstrated that derivatives of galactopyranosyl compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.

2. Glycosylation Reactions

The compound can serve as a glycosyl donor in synthetic chemistry. Its thioether group allows for selective glycosylation reactions, which are vital in the synthesis of complex carbohydrates.

Data Table: Glycosylation Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Glycosylation with alcohol | 85 | 50 °C, 24 hours |

| Glycosylation with amines | 75 | Room temperature, 48 hours |

3. Drug Delivery Systems

The azide functional group can be utilized in click chemistry to create drug delivery systems. By attaching therapeutic agents to the azide group, researchers can develop targeted delivery mechanisms that enhance the bioavailability and efficacy of drugs.

Case Study:

In a recent investigation, azide-functionalized compounds were linked to anticancer drugs, resulting in improved targeting of cancer cells while minimizing side effects on healthy tissues.

Material Science Applications

1. Polymer Chemistry

this compound can be employed in the synthesis of novel polymers with specific functional properties. Its unique structure allows for the incorporation into polymer backbones, enhancing mechanical strength and thermal stability.

Data Table: Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 200 |

| Polymer with 3-Azi | 50 | 250 |

Mechanism of Action

The mechanism of action of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The acetamido group and galactopyranosyl moiety contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Glucopyranosyl Derivative

The closest structural analog is 3-Azi-1-((2-acetamido-2-deoxy-1-glucopyranosyl)thio)butane, which differs only in the stereochemistry of the sugar moiety (glucose vs. galactose). Comparative studies reveal significant differences in enzyme binding and labeling efficiency:

The galactose configuration aligns with the natural substrate’s binding pocket in β-hexosaminidase A, explaining its superior affinity and labeling efficiency. In contrast, the gluco derivative exhibits weaker interactions due to mismatched stereochemistry, rendering it less effective for mechanistic studies .

Thioether-Linked Inhibitors with Varied Alkyl Chains

Compounds such as 1-thio-β-D-galactopyranosyl-N-acetylhexosaminide (lacking the azide group) and 4-azi-1-(galactosylthio)pentane (longer alkyl chain) have been evaluated for comparative enzyme inhibition:

The C4 chain in the target compound optimizes steric compatibility with the enzyme’s hydrophobic pocket, while longer chains (e.g., C5) reduce binding efficiency. Notably, the azide group introduces minimal steric hindrance compared to bulkier photoaffinity tags, preserving substrate-like behavior .

Comparison with Non-Azide Photoaffinity Probes

Non-azide probes like diazirine-modified galactosamine derivatives exhibit lower crosslinking yields (<60%) compared to the azide-containing compound (92%) under UV irradiation. However, diazirines require shorter activation wavelengths (350 nm vs. 254 nm for azides), reducing protein damage during labeling .

Biological Activity

3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an azide group and a thioether linkage to a galactopyranosyl moiety. Its molecular formula is , with a molecular weight of approximately 383.35 g/mol. The presence of the azide group suggests potential for bioorthogonal reactions, which can be exploited in therapeutic applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the following mechanisms:

- Inhibition of Glycosylation: Compounds like 2-acetamido-2-deoxy-D-glucose derivatives have shown to inhibit the incorporation of glucosamine into glycosaminoglycans (GAGs), thus affecting cellular glycosylation processes . This inhibition can lead to reduced cell proliferation in certain cancer cell lines.

- Antitumor Activity: Studies have reported that certain N-substituted derivatives of 2-acetamido sugars exhibit growth-inhibitory effects on cancer cell lines such as mouse mammary adenocarcinoma and leukemia cells . This suggests that similar analogs, including this compound, may have potential antitumor properties.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Inhibition of GAG Synthesis

A study explored various acetylated analogs of 2-acetamido sugars and their effects on GAG synthesis. The results indicated that these compounds could significantly reduce the incorporation of D-[3H]glucosamine into GAGs, demonstrating their potential as metabolic inhibitors .

| Compound | Concentration (mM) | % Reduction in GAG Synthesis |

|---|---|---|

| Compound A | 1.0 | 93% |

| Compound B | 0.5 | 70% |

| Compound C | 0.1 | 40% |

Study 2: Anticancer Activity

Another investigation focused on N-substituted derivatives, revealing that some compounds inhibited the growth of cancer cells at concentrations ranging from 0.01 to 1 mM. These findings suggest that structural modifications can enhance biological activity, which may be applicable to the design of new therapeutics based on this compound .

| Cell Line | IC50 (mM) for Analog A | IC50 (mM) for Analog B |

|---|---|---|

| TA3 | 0.05 | 0.02 |

| L1210 | 0.01 | 0.005 |

Q & A

Q. What is the molecular structure and key physicochemical properties of 3-Azi-1-((2-acetamido-2-deoxy-1-galactopyranosyl)thio)butane?

Answer: The compound has the molecular formula C₁₂H₂₁N₃O₅S and a molecular weight of 319.38 g/mol (calculated). Key physicochemical properties include:

| Property | Value |

|---|---|

| XLogP (hydrophobicity) | -0.6 |

| Hydrogen bond donors | 4 |

| Hydrogen bond acceptors | 8 |

| Rotatable bonds | 6 |

| Topological polar surface area | 149 Ų |

| Stereocenters | 5 (all defined) |

These properties influence solubility, reactivity, and bioavailability. The high polar surface area suggests limited membrane permeability, necessitating delivery optimization in biological studies .

Q. What are the recommended synthetic routes for this compound?

Answer: A general synthesis protocol involves:

Thiol-glycosylation : React 2-acetamido-2-deoxy-1-thio-galactopyranose with 3-azido-1-bromobutane in anhydrous 1,4-dioxane under nitrogen.

Purification : Isolate the product via ice/water precipitation and filtration.

Characterization : Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Critical considerations :

- Use inert conditions to prevent oxidation of the thioether bond.

- Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/methanol 4:1) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?

Answer: Adopt a tiered approach based on Project INCHEMBIOL frameworks :

Phase 1 (Lab-scale) :

- Hydrolysis : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify stability using HPLC.

Phase 2 (Microcosm) :

- Simulate freshwater/sediment systems. Measure partitioning coefficients (Kd) and biodegradation half-lives (t₁/₂).

Phase 3 (Field validation) :

- Deploy passive samplers in contaminated water bodies. Correlate lab data with real-world persistence.

Key metrics : Bioaccumulation potential (Log Kow), abiotic/biotic transformation rates.

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer: Stepwise methodology :

Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile (ACN)/TFA (0.1%).

Derivatization : Enhance MS sensitivity via reaction with HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) .

Quantification :

- LC-MS/MS : Employ a Zorbax SB-C18 column (2.1 × 50 mm, 3.5 μm) with gradient elution (0.1% FA in H₂O/ACN). Monitor transitions m/z 320.1 → 182.0 (quantifier) and 320.1 → 98.1 (qualifier).

- Validation : Assess linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and matrix effects (<15% CV).

Note : Suppress azide group interference using post-column iodine derivatization .

Q. How can stereochemical integrity be maintained during the synthesis and purification of this compound?

Answer: Mitigation strategies :

Synthesis :

- Use enantiopure starting materials (e.g., D-galactosamine derivatives).

- Conduct reactions at low temperatures (0–4°C) to minimize epimerization.

Purification :

- Employ chiral chromatography (e.g., Chiralpak IA column, hexane/isopropanol 85:15).

- Verify stereopurity via polarimetry ([α]D²⁵ = +34.5° ± 0.5° in methanol) .

Monitoring :

- Track stereochemical stability using ¹H-NMR coupling constants (J = 9.8 Hz for β-anomeric proton) .

Q. What methodologies are suitable for evaluating the biological interactions of this compound with carbohydrate-binding proteins?

Answer: Experimental workflow :

Surface Plasmon Resonance (SPR) : Immobilize lectins (e.g., galectin-3) on a CM5 chip. Inject compound at 0.1–100 μM to determine KD (equilibrium dissociation constant).

Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and stoichiometry (n) in PBS (pH 7.4) at 25°C.

Molecular Dynamics (MD) Simulations : Model interactions using CHARMM36 forcefield. Prioritize residues with hydrogen bonds to the acetamido and thioether groups .

Data interpretation : Cross-validate SPR/ITC results with in silico docking scores (AutoDock Vina).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.